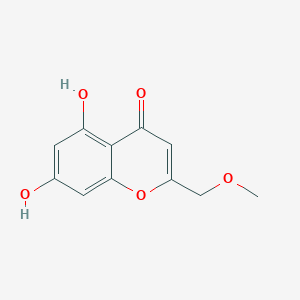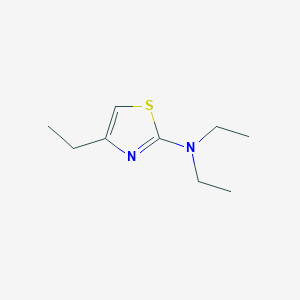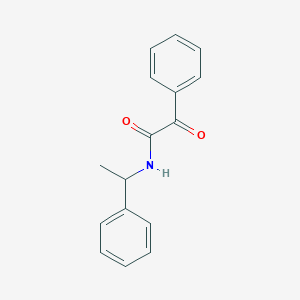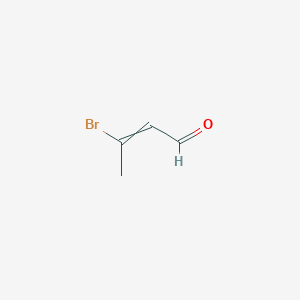![molecular formula C13H17BrN2O B13879926 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H15BrN2O It is a brominated ethanone derivative that contains a piperazine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone typically involves the bromination of 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone. One common method includes the reaction of 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethanone: A simpler brominated ethanone without the piperazine ring.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but lacks the piperazine ring.
1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone: The non-brominated precursor of the compound.
Uniqueness
2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H17BrN2O |
|---|---|
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
2-bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H17BrN2O/c1-15-5-7-16(8-6-15)12-4-2-3-11(9-12)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |
Clave InChI |
KFISXJPNXISWQC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
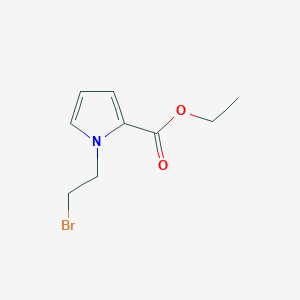
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
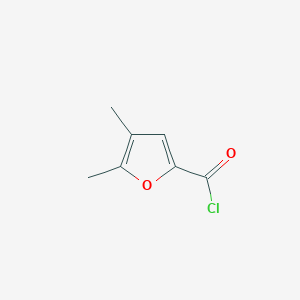
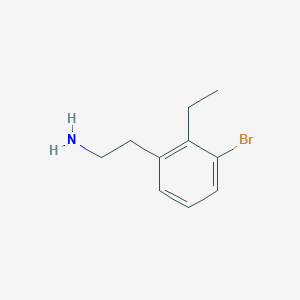
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
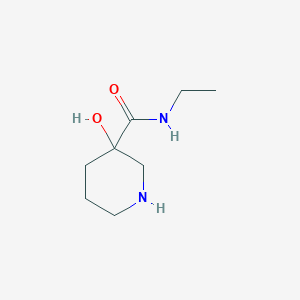
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)

